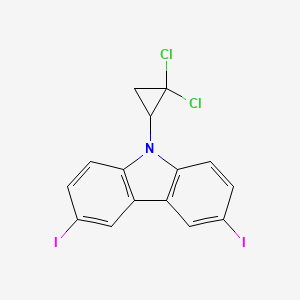
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Cadogan synthesis.
Introduction of the Diiodo Substituents: The diiodo groups can be introduced via iodination reactions using iodine or iodine monochloride in the presence of oxidizing agents.
Addition of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be added through a cyclopropanation reaction using dichlorocarbene generated from chloroform and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the diiodo positions.
Oxidation and Reduction: The carbazole core can be oxidized or reduced under appropriate conditions.
Cyclopropane Ring Opening: The dichlorocyclopropyl group can undergo ring-opening reactions in the presence of nucleophiles or under acidic/basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ring Opening: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like azido or cyano derivatives.
Oxidation Products: Oxidized carbazole derivatives.
Reduction Products: Reduced carbazole derivatives.
Ring-Opened Products: Linear or branched chain compounds resulting from the ring-opening of the dichlorocyclopropyl group.
Aplicaciones Científicas De Investigación
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Electronics: Application in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: Investigation of its biological activity, including anticancer, antimicrobial, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s electronic structure allows it to participate in charge transport and light emission processes.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2,2-Dichlorocyclopropyl)carbazole
- 10-(2,2-Dichlorocyclopropyl)phenothiazine
- 10-(2,2-Dichlorocyclopropyl)phenoxazine
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3,6-diiodo-9H-carbazole is unique due to the presence of both dichlorocyclopropyl and diiodo substituents, which impart distinct chemical and physical properties. This combination of substituents is not commonly found in other carbazole derivatives, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90279-61-1 |
|---|---|
Fórmula molecular |
C15H9Cl2I2N |
Peso molecular |
527.9 g/mol |
Nombre IUPAC |
9-(2,2-dichlorocyclopropyl)-3,6-diiodocarbazole |
InChI |
InChI=1S/C15H9Cl2I2N/c16-15(17)7-14(15)20-12-3-1-8(18)5-10(12)11-6-9(19)2-4-13(11)20/h1-6,14H,7H2 |
Clave InChI |
IXOHAFOKCDXYGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



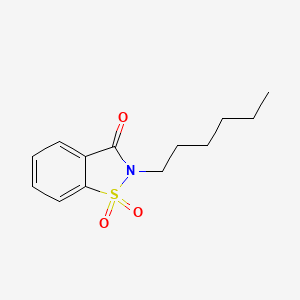
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
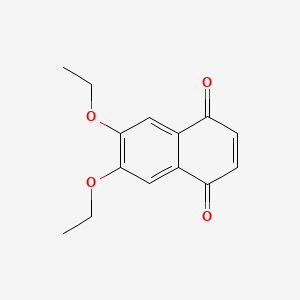
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)
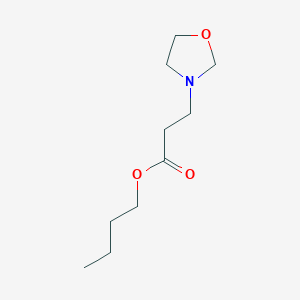
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
![3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
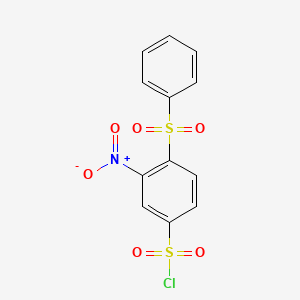
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
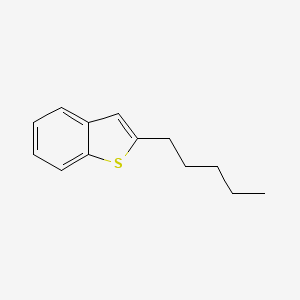
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
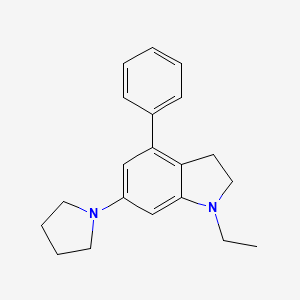
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
